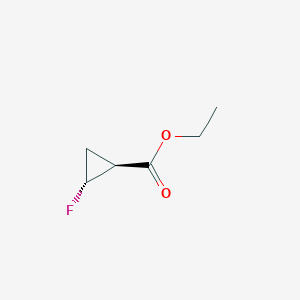
trans-2-Fluoro-cyclopropanecarboxylicacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclopropane, featuring a fluorine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and esterification. One common method includes the reaction of ethyl diazoacetate with a fluorinated alkene under controlled conditions to form the desired cyclopropane ring. The reaction conditions often involve the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and esterification processes can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-2-Fluoro-cyclopropanecarboxylic acid.
Reduction: Formation of trans-2-Fluoro-cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of fluorinated cyclopropane derivatives on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Industry: In the industrial sector, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, through its fluorine atom and ester group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- trans-2-Chloro-cyclopropanecarboxylic acid ethyl ester
- trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester
- trans-2-Iodo-cyclopropanecarboxylic acid ethyl ester
Comparison: Compared to its halogenated analogs, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic profile, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
OGSXKPYGEILMIG-RFZPGFLSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1F |
Canonical SMILES |
CCOC(=O)C1CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
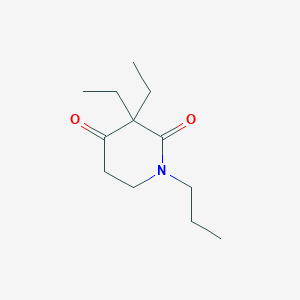
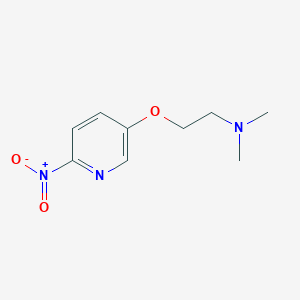
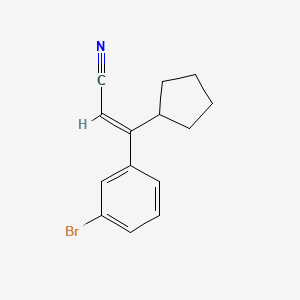
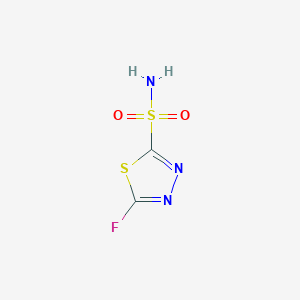

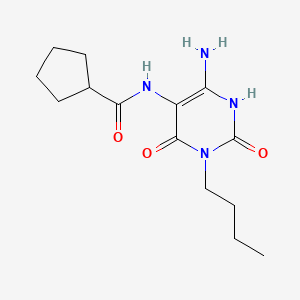
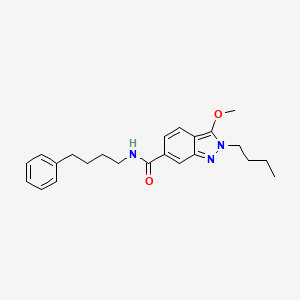
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)

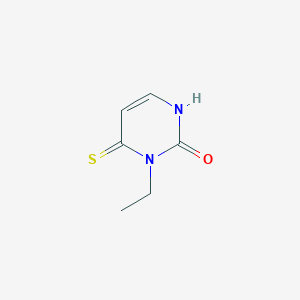
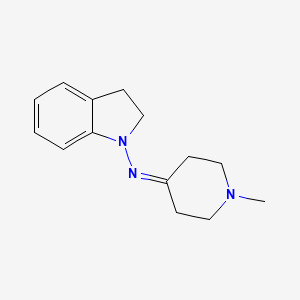
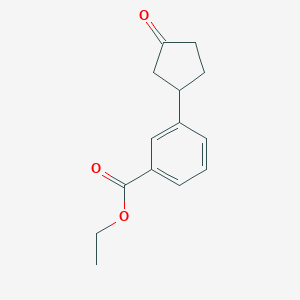
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
